Pyridine-3-Sulfonate 1-Oxide: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Pyridine-3-Sulfonate 1-Oxide: Comprehensive Physicochemical Profiling and Synthetic Methodologies
Executive Summary
As drug development and advanced materials science increasingly rely on highly functionalized heterocyclic scaffolds, pyridine-3-sulfonate 1-oxide (CAS 5402-21-1) has emerged as a critical synthetic intermediate and structural motif. Characterized by a unique push-pull electronic system—driven by an electron-donating/withdrawing N-oxide dipole and a strongly electron-withdrawing C3-sulfonate group—this compound offers exceptional reactivity profiles[1].
This technical guide provides an authoritative, in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and analytical workflows required to master the handling and application of pyridine-3-sulfonate 1-oxide in modern laboratory and industrial settings.
Structural Elucidation & Electronic Causality
Pyridine-3-sulfonate 1-oxide (also known as 3-pyridinesulfonic acid N-oxide) possesses a highly polarized molecular architecture. The N-oxide oxygen carries a formal negative charge, while the nitrogen carries a formal positive charge. This dipole significantly alters the electron density of the pyridine ring[2].
In standard pyridine, electrophilic aromatic substitution (EAS) is notoriously difficult due to electron deficiency. However, the N-oxide moiety donates electron density via resonance, activating specific positions on the ring. Conversely, the sulfonate group at the C3 position is strongly electron-withdrawing, creating a highly specific electronic environment that makes the molecule an ideal candidate for regioselective nucleophilic aromatic substitution (SNAr), cross-coupling, and diazotization reactions[1].
Physicochemical Properties
Understanding the physicochemical behavior of this compound is essential for predicting its pharmacokinetics, solubility, and behavior in chromatographic systems.
Table 1: Key Physicochemical Properties and Mechanistic Implications
| Property | Value | Causality / Practical Implication |
| CAS Number | 5402-21-1 (Acid) / 15521-77-4 (Na Salt) | Essential for regulatory compliance and precise procurement[2]. |
| Molecular Formula | C5H5NO4S | Contains orthogonal functional groups (N-oxide, sulfonate) for divergent synthesis. |
| Molecular Weight | 175.16 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger active pharmaceutical ingredients (APIs). |
| Solubility | Highly soluble in H₂O and polar protics | The zwitterionic potential and extensive hydrogen-bond accepting capacity of the N-oxide and sulfonate oxygens drive rapid aqueous solvation. |
| pKa (Sulfonate) | < 1.0 (Strong Acid) | Completely ionized at physiological pH. It acts as a permanent anion in biological systems, necessitating active transport mechanisms. |
| LogP | < 0 (Highly Hydrophilic) | Poor passive lipid membrane permeability. Often utilized specifically to increase the aqueous solubility of lipophilic drug candidates[1]. |
Synthetic Methodology: The Sulfite-Displacement Route
Protocol 1: Self-Validating Synthesis of Pyridine-3-Sulfonate 1-Oxide
Phase 1: N-Oxidation of 3-Chloropyridine
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Reagent Preparation: Dissolve 113.5 g of 3-chloropyridine in 250 mL of glacial acetic acid.
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Causality: Acetic acid acts as both a solvent and a co-reactant, reacting with H₂O₂ to form peracetic acid in situ, which is a superior electrophilic oxygen transfer agent.
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Controlled Oxidation: Dropwise add 75 g of 70% hydrogen peroxide at 80 °C over 3 hours.
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Causality: Slow addition mitigates the exothermic risk of peroxide decomposition while driving complete conversion to 3-chloropyridine-N-oxide.
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Quenching & Validation: Stir for an additional 5 hours at 80 °C.
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Self-Validation Step: Perform a starch-iodide paper test. Once peroxides are confirmed absent (or neutralized with sodium sulfite), distill off the acetic acid under vacuum until the bottom temperature reaches 80 °C[4].
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Phase 2: Nucleophilic Aromatic Substitution (Sulfonation) 4. Sulfite Addition: Dissolve 252 g of sodium sulfite (Na₂SO₃) in 700 mL of deoxygenated water. Add the crude 3-chloropyridine-N-oxide. 5. High-Pressure Substitution: Heat the mixture in a pressure vessel (autoclave) to 145 °C for 17 hours under a nitrogen atmosphere[3].
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Causality: The N-oxide moiety strongly activates the C3 position. At 145 °C, the sulfite anion acts as a potent nucleophile, displacing the chloride ion via SNAr.
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Reaction Validation & Isolation:
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Self-Validation Step: Monitor reaction completion via HPLC-UV at 254 nm. The complete disappearance of the 3-chloropyridine-N-oxide peak indicates successful sulfonation. Cool to 60 °C and isolate the resulting sodium pyridine-3-sulfonate 1-oxide via crystallization.
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Figure 1: Synthetic workflow and downstream reactivity pathways of pyridine-3-sulfonate 1-oxide.
Analytical Characterization Workflow
Due to the highly polar, zwitterionic nature of pyridine-3-sulfonate 1-oxide, standard reversed-phase chromatography (e.g., C18 columns) will result in poor retention and peak shape. A specialized analytical workflow is required.
Protocol 2: HILIC-MS and NMR Validation
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Sample Preparation: Dissolve the synthesized compound in a 50:50 mixture of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5.5).
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Chromatographic Separation: Inject the sample onto a Zwitterionic HILIC (ZIC-HILIC) column.
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Causality: HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) that effectively retain highly polar N-oxides and sulfonates.
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Mass Spectrometry (ESI-MS): Operate the Electrospray Ionization (ESI) source in negative ion mode .
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Causality: The strongly acidic sulfonic acid group readily deprotonates, yielding a robust, self-validating [M-H]⁻ signal at m/z 174.
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NMR Spectroscopy: Dissolve the purified product in D₂O.
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Self-Validation Step: In the ¹H NMR spectrum, observe the characteristic downfield shift of the C2 and C6 protons (>8.0 ppm) relative to standard pyridine. This confirms the intact N-oxide dipole.
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Figure 2: Analytical validation workflow for highly polar N-oxide sulfonates.
Applications in Drug Development & Materials
The unique physicochemical profile of pyridine-3-sulfonate 1-oxide makes it highly valuable across multiple disciplines:
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Pharmacokinetic Optimization: The incorporation of a sulfonate group dramatically improves the aqueous solubility of lipophilic molecules, serving as a valuable building block for creating new biologically active compounds and antimicrobial agents[1].
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Personal Care & Antioxidants: Derivatives of 2-pyridinol-N-oxides and pyridine-sulfonate N-oxides are heavily utilized as iron chelators, antimicrobial agents (e.g., piroctone olamine analogs), and synergistic antioxidants in cosmetic and deodorant formulations[5],[6].
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Organocatalysis: The N-oxide moiety acts as a highly effective, recyclable organocatalyst for asymmetric allylation and epoxidation reactions, driven by its ability to coordinate with Lewis acidic metal centers[1].
References
- BenchChem.Pyridine-3-sulfonate 1-oxide (CAS 15521-77-4 / 5402-21-1) - Chemical Properties and Uses. BenchChem Product Database.
- NextSDS.3-Pyridinesulfonic acid N-oxide — Chemical Substance Information. NextSDS Regulatory Database.
- BenchChem Technical Support.3-Pyridinesulfonic Acid Synthesis Troubleshooting & Optimization.
- US Patent 5082944A.Production of pyridine-3-sulfonic acid. Google Patents.
- WO2019006104A2.Deodorant and antiperspirant compositions comprising 2-pyridinol-N-oxide materials. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2024254280A1 - Synergistic antioxidant compositions - Google Patents [patents.google.com]
